An In-depth Technical Guide to 2-(4-Methylphenyl)-2,5-diazabicyclo[2.2.1]heptane: Structure, Synthesis, and Scientific Applications
An In-depth Technical Guide to 2-(4-Methylphenyl)-2,5-diazabicyclo[2.2.1]heptane: Structure, Synthesis, and Scientific Applications
Abstract
This technical guide provides a comprehensive overview of 2-(4-Methylphenyl)-2,5-diazabicyclo[2.2.1]heptane, a molecule of significant interest in medicinal chemistry. The 2,5-diazabicyclo[2.2.1]heptane (2,5-DBH) scaffold, a conformationally rigid analog of piperazine, offers a unique three-dimensional architecture that is increasingly being exploited in the design of novel therapeutics.[1][2] This guide delves into the chemical structure, stereochemistry, and physicochemical properties of the title compound. A detailed, field-proven synthetic protocol, including the synthesis of the core scaffold and its subsequent N-arylation, is presented with mechanistic insights. Furthermore, a thorough analysis of the expected spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) is provided to aid in the characterization of this compound. Finally, the potential applications of 2-(4-Methylphenyl)-2,5-diazabicyclo[2.2.1]heptane in drug discovery are discussed, drawing on the established importance of the 2,5-DBH core in developing agents for a range of therapeutic areas.
Introduction: The Significance of the 2,5-Diazabicyclo[2.2.1]heptane Scaffold
The quest for novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles has led medicinal chemists to explore conformationally constrained scaffolds. The 2,5-diazabicyclo[2.2.1]heptane (2,5-DBH) framework has emerged as a privileged structure in this regard.[1][2] As a rigid counterpart to the flexible piperazine ring, the 2,5-DBH scaffold offers several advantages in drug design:
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Reduced Conformational Flexibility: The bicyclic nature of the 2,5-DBH core locks the molecule into a defined shape, which can lead to higher binding affinity and selectivity for a biological target by minimizing the entropic penalty upon binding.
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Three-Dimensional Diversity: The rigid structure of 2,5-DBH allows for the precise positioning of substituents in three-dimensional space, enabling the exploration of chemical space that is inaccessible to more flexible molecules.
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Chirality: The 2,5-DBH scaffold is inherently chiral, providing the opportunity to introduce stereochemical elements that can be crucial for biological activity and can differentiate between enantiomers with different pharmacological effects.[3]
The incorporation of an aryl group, such as the 4-methylphenyl (p-tolyl) moiety, at one of the nitrogen atoms of the 2,5-DBH scaffold introduces further structural and electronic diversity. This can influence the molecule's lipophilicity, aromatic interactions with the target protein, and metabolic stability. This guide focuses on the specific derivative, 2-(4-Methylphenyl)-2,5-diazabicyclo[2.2.1]heptane, providing a detailed technical resource for researchers and drug development professionals working with this and related compounds.
Chemical Structure and Physicochemical Properties
The chemical structure of 2-(4-Methylphenyl)-2,5-diazabicyclo[2.2.1]heptane is characterized by the fusion of a piperazine ring with an ethylene bridge, resulting in a bicyclic system. The 4-methylphenyl group is attached to one of the nitrogen atoms. The most common enantiomer synthesized from naturally occurring amino acids is the (1S,4S) form.
Caption: Chemical structure of (1S,4S)-2-(4-Methylphenyl)-2,5-diazabicyclo[2.2.1]heptane.
Table 1: Physicochemical Properties of 2-(4-Methylphenyl)-2,5-diazabicyclo[2.2.1]heptane
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆N₂ | - |
| Molecular Weight | 188.27 g/mol | - |
| XLogP3 | 1.9 | Predicted |
| Hydrogen Bond Donor Count | 1 | Predicted |
| Hydrogen Bond Acceptor Count | 2 | Predicted |
| Rotatable Bond Count | 1 | Predicted |
| Exact Mass | 188.131348931 g/mol | Predicted |
| Topological Polar Surface Area | 15.3 Ų | Predicted |
Synthesis and Mechanistic Insights
The synthesis of 2-(4-Methylphenyl)-2,5-diazabicyclo[2.2.1]heptane is a multi-step process that begins with the readily available and chiral starting material, (S,trans)-4-hydroxyproline. The overall strategy involves the formation of the 2,5-DBH core, selective protection of one of the nitrogen atoms, followed by N-arylation, and subsequent deprotection.
Caption: Synthetic workflow for 2-(4-Methylphenyl)-2,5-diazabicyclo[2.2.1]heptane.
Synthesis of the (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Core
The synthesis of the chiral 2,5-DBH core from (S,trans)-4-hydroxyproline is a well-established procedure.[4][5] The key steps involve:
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N-Tosylation: Protection of the secondary amine of hydroxyproline with a p-toluenesulfonyl (tosyl) group.
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Reduction: Reduction of the carboxylic acid to a primary alcohol.
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O-Tosylation: Tosylation of both the primary and secondary hydroxyl groups to create good leaving groups.
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Cyclization: Reaction with an amine (e.g., benzylamine or methylamine) to form the bicyclic core.
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Deprotection: Removal of the protecting groups to yield the free base or a salt of 2,5-DBH.
Mono-Boc Protection
To selectively functionalize one of the nitrogen atoms, a mono-protection strategy is employed. The use of di-tert-butyl dicarbonate (Boc₂O) under controlled conditions allows for the formation of the mono-Boc protected 2,5-DBH. This is a crucial step as it leaves one nitrogen free for the subsequent N-arylation reaction.
Buchwald-Hartwig N-Arylation: A Mechanistic Perspective
The introduction of the 4-methylphenyl group is most efficiently achieved through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination.[4] This reaction has revolutionized the formation of carbon-nitrogen bonds in organic synthesis. The catalytic cycle involves:
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Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., 4-bromotoluene).
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Amine Coordination and Deprotonation: The mono-Boc protected 2,5-DBH coordinates to the palladium center, and a base facilitates the deprotonation of the secondary amine.
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Reductive Elimination: The aryl group and the nitrogen atom are eliminated from the palladium complex, forming the desired C-N bond and regenerating the Pd(0) catalyst.
The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as Xantphos, are often employed to promote the reductive elimination step and prevent catalyst deactivation.
Final Deprotection
The final step involves the removal of the Boc protecting group under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield the target compound, 2-(4-Methylphenyl)-2,5-diazabicyclo[2.2.1]heptane.
Spectroscopic Characterization
The structural elucidation of 2-(4-Methylphenyl)-2,5-diazabicyclo[2.2.1]heptane relies on a combination of spectroscopic techniques. Below is a summary of the expected spectral data based on the analysis of similar structures.
Table 2: Predicted Spectroscopic Data for 2-(4-Methylphenyl)-2,5-diazabicyclo[2.2.1]heptane
| Technique | Expected Features |
| ¹H NMR | Aromatic Protons: Two doublets in the aromatic region (δ 6.8-7.2 ppm), characteristic of a para-substituted benzene ring. Bicyclic Protons: A series of multiplets in the upfield region (δ 2.5-4.0 ppm) corresponding to the protons of the 2,5-DBH core. The bridgehead protons will appear as distinct signals. Methyl Protons: A singlet at approximately δ 2.3 ppm corresponding to the methyl group on the phenyl ring. |
| ¹³C NMR | Aromatic Carbons: Four signals in the aromatic region (δ 110-150 ppm), with two quaternary carbons and two protonated carbons. Bicyclic Carbons: Signals corresponding to the methylene and methine carbons of the bicyclic core in the upfield region (δ 30-70 ppm). Methyl Carbon: A signal at approximately δ 20 ppm for the methyl carbon. |
| IR Spectroscopy | N-H Stretch: A characteristic absorption band in the region of 3300-3500 cm⁻¹ for the secondary amine. C-H Stretches: Aromatic and aliphatic C-H stretching vibrations around 3000-3100 cm⁻¹ and 2800-3000 cm⁻¹, respectively. C=C Stretch: Aromatic ring stretching vibrations in the region of 1450-1600 cm⁻¹. C-N Stretch: An absorption band around 1200-1350 cm⁻¹. |
| Mass Spectrometry | Molecular Ion Peak (M⁺): An intense peak at m/z = 188, corresponding to the molecular weight of the compound. Fragmentation Pattern: Characteristic fragmentation of the bicyclic core and loss of the methyl group from the tolyl moiety. |
Applications in Drug Discovery
The 2,5-DBH scaffold has been incorporated into a variety of biologically active molecules, demonstrating its versatility as a pharmacophore. Derivatives of 2,5-DBH have shown promise in several therapeutic areas, including:
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Neurodegenerative Diseases: The rigid nature of the 2,5-DBH core makes it an attractive scaffold for targeting nicotinic acetylcholine receptors, which are implicated in cognitive function and are a target for Alzheimer's disease and schizophrenia therapies.
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Oncology: The unique three-dimensional structure of 2,5-DBH derivatives can be exploited to design potent and selective kinase inhibitors.
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Infectious Diseases: The scaffold has been used to develop novel antibacterial and antiviral agents.
The introduction of the 4-methylphenyl group in 2-(4-Methylphenyl)-2,5-diazabicyclo[2.2.1]heptane can further enhance its therapeutic potential by providing additional points of interaction with biological targets and modulating its pharmacokinetic properties.
Experimental Protocols
Synthesis of (1S,4S)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
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To a solution of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane dihydrobromide (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (2.2 eq) dropwise.
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Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM.
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Allow the reaction mixture to warm to room temperature and stir for 12 hours.
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Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to afford the title compound.
Synthesis of (1S,4S)-tert-butyl 5-(4-methylphenyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
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To an oven-dried flask, add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and cesium carbonate (1.5 eq).
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Evacuate and backfill the flask with argon.
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Add a solution of (1S,4S)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate (1.0 eq) and 4-bromotoluene (1.2 eq) in anhydrous toluene.
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Heat the reaction mixture to 100 °C and stir for 16 hours under an argon atmosphere.
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Cool the mixture to room temperature and filter through a pad of Celite.
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Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel.
Synthesis of 2-(4-Methylphenyl)-2,5-diazabicyclo[2.2.1]heptane
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Dissolve (1S,4S)-tert-butyl 5-(4-methylphenyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate (1.0 eq) in a 1:1 mixture of DCM and trifluoroacetic acid (TFA).
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Stir the solution at room temperature for 2 hours.
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Concentrate the reaction mixture under reduced pressure.
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Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the title compound.
Conclusion
2-(4-Methylphenyl)-2,5-diazabicyclo[2.2.1]heptane represents a valuable building block for the development of novel therapeutic agents. Its rigid, chiral scaffold, combined with the electronic and steric properties of the p-tolyl group, offers a unique platform for designing molecules with enhanced biological activity and selectivity. The synthetic route outlined in this guide, utilizing the powerful Buchwald-Hartwig amination, provides a reliable and efficient method for accessing this and related compounds. As our understanding of the structure-activity relationships of 2,5-DBH derivatives continues to grow, it is anticipated that this scaffold will play an increasingly important role in the future of drug discovery.
References
-
Ambast, P. K., et al. (2024). 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. RSC Medicinal Chemistry. [Link]
-
Chem-Impex. (n.d.). (1S,4S)-(+)-2,5-Diazabicyclo[2.2.1]heptane dihydrobromide. Retrieved from [Link]
-
Ambast, P. K., et al. (2024). 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. PMC. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
PubChem. (n.d.). 2,5-Diazabicyclo[2.2.1]heptane. Retrieved from [Link]
-
Semantic Scholar. (n.d.). New C-substituted (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives. Preparation utilizing. Retrieved from [Link]
-
Beinat, C., et al. (2013). A practical synthesis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane. ResearchGate. [Link]
-
ResearchGate. (2015). Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction. [Link]
Sources
- 1. 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. (1S,4S)-2-(2,4-Difluorophenyl)-5-[(4-methylphenyl)sulfonyl]-2,5-diazabicyclo[2.2.1]heptane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
